1-bromo-3-chloro-5-(methoxymethyl)benzene
Description
Strategic Importance of Aryl Halides as Synthetic Handles
Halogenated aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, polymers, and dyes. The utility of an aryl halide, such as the bromo and chloro groups on the target molecule, lies in the carbon-halogen (C-X) bond's capacity to function as a versatile synthetic handle. This bond is a key site for numerous transformations, most notably transition metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.
A critical feature of asymmetrically halogenated compounds like 1-bromo-3-chloro-5-(methoxymethyl)benzene is the differential reactivity of the various halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the C-X bond generally follows the order: C-I > C-Br > C-OTf > C-Cl. researchgate.netwenxuecity.com This hierarchy is a powerful tool, as it allows for sequential and site-selective modifications. For the target molecule, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. researchgate.netrsc.org This allows a synthetic chemist to selectively perform a reaction at the bromine position while leaving the chlorine atom untouched for a subsequent, different transformation. This strategic, stepwise functionalization is a cornerstone of modern synthetic design for creating complex molecules. While aryl chlorides are often more challenging to activate than bromides, advances in catalyst design, particularly using specialized ligands, have made their use in cross-coupling reactions increasingly common and practical. rsc.orgnih.govnih.gov
The Role of Ether Groups in Modulating Reactivity and Solubility
The methoxymethyl group, often abbreviated as MOM, is a well-known functional group in organic chemistry. wikipedia.orgepfl.ch In the context of this compound, it exists as a benzylic ether. Ethers are generally characterized by their relative chemical inertness, which makes them excellent solvents for a wide range of reactions. The specific methoxymethyl (MOM) ether functionality is frequently employed as a protecting group for alcohols during multi-step syntheses. adichemistry.comtandfonline.com It is known for its stability across a broad pH range (approximately 4 to 12) and its resistance to many oxidizing and reducing agents, as well as nucleophiles and bases. adichemistry.com However, it is sensitive to acidic conditions and can be readily cleaved by various Brønsted or Lewis acids to reveal the parent alcohol. wikipedia.orgtandfonline.com
Contextualizing Poly-substituted Benzene (B151609) Derivatives in Contemporary Chemical Research
The synthesis of such molecules requires careful strategic planning, often involving a sequence of electrophilic aromatic substitution (EAS) reactions. medium.com In these reactions, existing substituents on the ring direct the position of incoming groups. Halogens are deactivating yet ortho-, para-directing, while ether-related groups are typically activating and also ortho-, para-directing. Crafting a specific isomer like the 1,3,5-substituted product often requires multi-step pathways that may involve protecting groups, blocking groups, or functional group interconversions to achieve the desired orientation. medium.comchegg.com For instance, the synthesis of the related compound 1-bromo-3-chloro-5-iodobenzene (B84608) can be achieved via a six-stage process starting from aniline, which involves acetylation to protect an amine, sequential halogenations, and eventual removal of the directing amino group. medium.com This highlights the intricate planning necessary to control regioselectivity in the synthesis of complex poly-substituted aromatics.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-5-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGQBQGAJHWRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 3 Chloro 5 Methoxymethyl Benzene
Precursor Selection and Retrosynthetic Analysis for 1-bromo-3-chloro-5-(methoxymethyl)benzene
A retrosynthetic analysis of this compound suggests a few plausible synthetic pathways. The primary disconnections can be made at the carbon-halogen bonds or the carbon-oxygen bond of the methoxymethyl ether.
Pathway 1: Late-stage Halogenation
This approach involves the initial presence of the methoxymethyl group on the benzene (B151609) ring, followed by sequential bromination and chlorination. However, the methoxymethyl group is an ortho-, para-director, which would lead to a mixture of products rather than the desired 1,3,5-substitution pattern. Therefore, this pathway is generally not considered synthetically efficient for achieving the target molecule with high regioselectivity.
Pathway 2: Late-stage Etherification
A more logical approach involves the construction of the dihalogenated benzene scaffold first, followed by the introduction of the methoxymethyl group. This retrosynthetic disconnection leads back to a 3-bromo-5-chlorobenzyl alcohol or a 3-bromo-5-chlorobenzyl halide. The former is a known compound and serves as a practical precursor. This pathway allows for the precise placement of the halogen atoms before the introduction of the methoxymethyl moiety, thus avoiding issues with directing group conflicts during halogenation.
A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic analysis of this compound.
This analysis identifies 3-bromo-5-chlorotoluene as a key intermediate, which can be synthesized from commercially available precursors such as 3-bromo-5-chloroaniline via a Sandmeyer reaction.
Targeted Halogenation Strategies in the Synthesis of this compound
The synthesis of the 1-bromo-3-chloro-5-substituted pattern requires a strategy that directs the incoming halogens to the meta positions relative to each other.
Bromination Protocols
In the chosen synthetic route, bromination is typically performed on a precursor where a directing group facilitates the desired regiochemistry. For instance, starting from 3-chloroaniline, a meta-directing amino group (after protection or in its protonated form) can guide the bromine atom to the 5-position.
Chlorination Protocols
Similarly, chlorination can be achieved on a precursor like 3-bromoaniline. The directing effect of the amino group would guide the chlorine atom to the 5-position, leading to 3-bromo-5-chloroaniline.
Orthogonal Halogenation Approaches
A more direct approach to the dihalogenated core involves starting with a precursor that allows for sequential and regioselective introduction of both bromine and chlorine. A common strategy involves the use of a diazonium salt intermediate derived from a suitably substituted aniline. For example, 3-bromo-5-chloroaniline can be synthesized and then converted to the corresponding diazonium salt. Subsequent Sandmeyer or related reactions can be employed to introduce other functional groups if needed, though in this case, the dihalogenated aniline is the direct precursor to the toluene derivative.
Introduction and Manipulation of the Methoxymethyl Moiety
The final key step in the synthesis is the introduction of the methoxymethyl group.
Etherification Reactions for Methoxymethyl Group Incorporation
Starting from the key intermediate, 3-bromo-5-chlorobenzyl alcohol, the methoxymethyl ether can be readily formed via a Williamson ether synthesis. The benzyl (B1604629) alcohol is first deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.
A common and effective method for this transformation is the use of sodium hydride (NaH) as the base and chloromethyl methyl ether (MOM-Cl) or methoxymethyl chloride as the electrophile. However, due to the carcinogenic nature of MOM-Cl, alternative, safer reagents are often preferred. An alternative is to use dimethoxymethane in the presence of an acid catalyst.
A typical laboratory-scale synthesis would involve the following steps:
Formation of the Benzylic Alkoxide: 3-bromo-5-chlorobenzyl alcohol is dissolved in an aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride, is added to deprotonate the hydroxyl group, forming the sodium salt of the benzyl alcohol.
Nucleophilic Substitution: A suitable methoxymethylating agent, such as methoxymethyl chloride, is then added to the reaction mixture. The alkoxide attacks the electrophilic carbon of the methoxymethylating agent, displacing the chloride and forming the desired ether linkage.
The reaction is typically carried out at low temperatures to control its exothermicity and is allowed to warm to room temperature to ensure completion.
Table 1: Reagents and Conditions for the Etherification of 3-bromo-5-chlorobenzyl alcohol
| Step | Reagents | Solvent | Typical Conditions |
| Deprotonation | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |
| Etherification | Methoxymethyl chloride (MOM-Cl) | Tetrahydrofuran (THF) | 0 °C to room temperature |
This synthetic approach, starting from a readily available dihalogenated precursor and introducing the methoxymethyl group in the final step, represents a robust and efficient method for the preparation of this compound.
Sequential Functionalization Strategies Involving Methoxymethyl Precursors
A logical and common strategy for the synthesis of this compound involves the sequential halogenation of a benzene ring already bearing the methoxymethyl group. The methoxymethyl group (-CH₂OCH₃) is an ortho-, para-director and an activating group in electrophilic aromatic substitution (EAS) reactions. This directing effect must be carefully managed to achieve the desired 1,3,5-substitution pattern.
One plausible synthetic route begins with (methoxymethyl)benzene. The initial challenge is to overcome the ortho-, para-directing influence of the methoxymethyl group to install the first halogen at the meta position. A common strategy to achieve this is to introduce a meta-directing group, perform the halogenation, and then either remove or convert the meta-directing group. However, a more direct approach would involve the careful selection of halogenating agents and reaction conditions to control the regioselectivity.
A potential sequential halogenation pathway could proceed as follows:
Initial Halogenation of (Methoxymethyl)benzene: The first halogenation of (methoxymethyl)benzene would statistically favor the formation of ortho- and para-isomers. To obtain the desired meta-substituted product, one might need to employ specific catalysts or blocking group strategies, which can be complex. A more practical approach would be to start with a precursor where the desired substitution pattern is more readily achieved.
Halogenation of a Pre-substituted Benzene Ring: A more controlled approach would involve starting with a disubstituted benzene that favors the introduction of the third substituent at the desired position. For instance, starting with 1-bromo-3-(methoxymethyl)benzene or 1-chloro-3-(methoxymethyl)benzene and then introducing the second halogen. The directing effects of the existing substituents would be crucial. Both the methoxymethyl group (ortho-, para-directing) and the halogens (ortho-, para-directing but deactivating) would direct an incoming electrophile. In a 1,3-disubstituted ring, the positions ortho and para to both groups would be activated or deactivated, influencing the position of the third substituent. For example, in 1-chloro-3-(methoxymethyl)benzene, the positions ortho to the methoxymethyl group (2- and 6-) and para (4-) would be activated. The position between the two substituents (2-) would be sterically hindered. Therefore, electrophilic attack would likely occur at the 4- or 6-position. To achieve the desired 5-bromo substitution, a different strategy would be necessary.
A more viable sequential functionalization strategy might involve the introduction of the methoxymethyl group at a later stage. For example, starting with 3,5-dibromochlorobenzene or 3,5-dichlorobromobenzene and then performing a nucleophilic substitution to introduce the methoxymethyl group. This, however, falls outside the scope of sequential functionalization of a methoxymethyl precursor.
Given the directing effects, a more plausible route starting with a methoxymethyl precursor would involve a multi-step process with functional group interconversions. For instance, one could start with 3,5-dihaloanisole, perform a benzylic bromination followed by nucleophilic substitution with methoxide.
Multi-step Synthetic Route Optimization for this compound
Optimizing a multi-step synthesis for this compound is critical for maximizing yield, purity, and cost-effectiveness. This involves a careful selection of catalysts, ligands, solvents, and reaction temperatures at each step.
Solvent and Temperature Parameters
Solvent and temperature are critical parameters that can significantly impact the outcome of the synthesis.
Solvent: The choice of solvent can affect the solubility of reagents, the stability of intermediates, and the rate of reaction. For electrophilic halogenations, common solvents include halogenated hydrocarbons (e.g., dichloromethane, chloroform), carbon disulfide, or in some cases, the reaction is performed neat. The polarity of the solvent can influence the electrophilicity of the halogenating agent and the stability of the Wheland intermediate. For instance, polar solvents can stabilize the charged intermediate, potentially increasing the reaction rate.
Temperature: Reaction temperature affects the rate of reaction and can also influence selectivity. Higher temperatures generally lead to faster reactions but may also result in the formation of undesired byproducts due to competing side reactions or loss of regioselectivity. For electrophilic halogenations, reactions are often carried out at or below room temperature to control the reaction and improve selectivity.
| Parameter | Effect on Synthesis | Typical Conditions for Halogenation |
| Solvent | Influences solubility, reaction rate, and stability of intermediates. | Dichloromethane, Chloroform, Carbon Disulfide |
| Temperature | Affects reaction rate and selectivity. | 0 °C to room temperature |
Reaction Pathway Efficiency and Selectivity Enhancements
To enhance the efficiency and selectivity of the synthesis of this compound, several strategies can be employed:
Choice of Starting Material: As discussed, the choice of the initial substrate is crucial. Starting with a molecule that has substituents that direct the incoming groups to the desired positions is a key strategy.
Order of Reactions: The sequence in which the bromo, chloro, and methoxymethyl groups are introduced will significantly impact the final product. The directing effects of the groups already on the ring must be considered at each step to ensure the correct regiochemistry.
Use of Protecting Groups: In some cases, it may be necessary to use a protecting group to block a more reactive site on the benzene ring, thereby forcing the halogenation to occur at the desired position. The protecting group can then be removed in a subsequent step.
Regioselective Halogenation Methods: Modern organic synthesis offers a range of regioselective halogenation methods that can be more effective than classical electrophilic substitution. These methods may involve the use of specific catalysts or directing groups that can precisely control the position of halogenation.
Novel and Sustainable Synthetic Approaches Towards this compound
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
For the synthesis of this compound, several sustainable strategies could be considered:
Catalytic Halogenation with Milder Reagents: Instead of using stoichiometric amounts of Lewis acids, which can generate significant waste, catalytic methods using more environmentally benign catalysts are being developed. This includes the use of solid acid catalysts or recyclable catalysts that can be easily separated from the reaction mixture.
Use of Greener Solvents: Replacing traditional halogenated solvents with more sustainable alternatives such as ionic liquids, supercritical fluids, or even water can significantly reduce the environmental impact of the synthesis.
Flow Chemistry: Conducting the synthesis in a continuous flow reactor can offer several advantages over traditional batch processes. Flow chemistry allows for better control over reaction parameters such as temperature and reaction time, leading to higher yields, improved selectivity, and enhanced safety. It can also facilitate the use of immobilized catalysts, which can be reused, further contributing to the sustainability of the process.
C-H Activation/Halogenation: Direct C-H activation followed by halogenation is a powerful and atom-economical strategy for the synthesis of halogenated aromatic compounds. This approach avoids the need for pre-functionalized starting materials and can offer high regioselectivity. Transition metal catalysts, often based on palladium, rhodium, or iridium, are typically employed for this purpose.
| Sustainable Approach | Description | Potential Benefits |
| Green Catalysts | Use of recyclable or solid acid catalysts. | Reduced waste, easier product purification. |
| Greener Solvents | Replacement of hazardous solvents with alternatives like ionic liquids or water. | Reduced environmental impact and toxicity. |
| Flow Chemistry | Continuous reaction processing. | Improved control, safety, and scalability. |
| C-H Activation | Direct functionalization of C-H bonds. | Increased atom economy, reduced synthetic steps. |
Reaction Profile and Mechanistic Insights of 1 Bromo 3 Chloro 5 Methoxymethyl Benzene
Reactivity at the Bromine Center: Advanced Coupling and Substitution Reactions
The carbon-bromine bond is generally less stable and more reactive than the carbon-chlorine bond in aromatic systems. This difference in bond strength is the foundation for selective reactions at the bromine center.
Palladium-Catalyzed Cross-Coupling Reactions of 1-bromo-3-chloro-5-(methoxymethyl)benzene
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the higher reactivity of the C-Br bond would be expected to allow for selective coupling, leaving the C-Cl bond intact. Common examples of such reactions include the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions.
While no specific examples for this compound are available, a hypothetical Suzuki coupling reaction is presented in the table below, based on general principles.
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Hypothetical Product |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 3-Aryl-5-chloro-1-(methoxymethyl)benzene |
Nucleophilic Aromatic Substitution (SNAr) with Bromine as Leaving Group
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. In this compound, the bromine atom is a better leaving group than the chlorine atom. However, without strong activation from electron-withdrawing groups (like a nitro group) in the ortho or para positions, SNAr reactions are generally difficult to achieve. The methoxymethyl group is not a strong activating group for SNAr.
Organometallic Reagent Formation (e.g., Grignard, Organolithium)
The formation of Grignard or organolithium reagents involves the reaction of an aryl halide with magnesium or an organolithium compound, respectively. The higher reactivity of the C-Br bond would allow for the selective formation of the Grignard or organolithium reagent at the bromine position. This would be a crucial step for introducing a wide range of electrophiles.
A general scheme for the formation of a Grignard reagent is as follows:
This compound + Mg -> 3-chloro-5-(methoxymethyl)phenylmagnesium bromide
This organometallic intermediate could then be used in various subsequent reactions.
Reactivity at the Chlorine Center: Selective Transformations
Selective Cross-Coupling and Substitution Reactions at the Chlorine Position
To achieve a reaction at the chlorine position, the bromine position would typically need to be reacted first or the reaction conditions would need to be significantly harsher (e.g., higher temperatures, more active catalysts). For instance, after a selective Suzuki coupling at the bromine position, a second coupling reaction could potentially be carried out at the chlorine position using a more reactive catalyst system. However, no specific examples for this compound have been documented in the searched literature.
Transformations Involving the Methoxymethyl Group
The methoxymethyl group (-CH₂OCH₃) serves as a key reactive site, susceptible to cleavage, oxidation, and reduction, thereby offering pathways to a variety of functionalized derivatives.
Cleavage Reactions and Subsequent Functionalization
The methoxymethyl (MOM) ether in this compound can be cleaved under various conditions to reveal a benzylic alcohol. This deprotection is a common strategy in organic synthesis to unmask a hydroxyl group for further reactions. The cleavage typically proceeds via an acid-catalyzed mechanism where the ether oxygen is protonated, followed by nucleophilic attack.
Mechanism of Acid-Catalyzed Cleavage: The reaction is initiated by the protonation of the ether oxygen, making the methoxymethyl group a better leaving group. A nucleophile, often the conjugate base of the acid or water present in the reaction mixture, can then attack the benzylic carbon, leading to the formation of the corresponding benzyl (B1604629) alcohol and formaldehyde (B43269) or its derivatives.
A variety of reagents can be employed for the cleavage of aryl methoxymethyl ethers, with the choice of reagent often depending on the presence of other functional groups in the molecule.
| Reagent System | Conditions | Notes |
| Strong Acids (e.g., HBr, HI) | Aqueous solution, heat | Can lead to the formation of the corresponding benzyl halide if an excess of the hydrohalic acid is used. |
| Lewis Acids (e.g., BBr₃, AlCl₃) | Anhydrous organic solvent (e.g., CH₂Cl₂) | Effective for cleaving aryl ethers. |
| TMSOTf / 2,2'-bipyridyl | CH₃CN, room temperature | A mild and chemoselective method for the deprotection of aromatic MOM ethers. |
| Photocatalysis with TMSCl | Acetonitrile (B52724), visible light | A sustainable method for the dealkylation of aryl alkyl ethers. google.com |
Following the cleavage of the methoxymethyl group to the corresponding 3-bromo-5-chlorobenzyl alcohol, the newly formed hydroxyl group can be further functionalized. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as esters or halides.
Oxidation/Reduction Chemistry of the Methoxymethyl Unit
The benzylic carbon of the methoxymethyl group is susceptible to both oxidation and reduction, providing access to different oxidation states at this position.
Oxidation: The methoxymethyl group can be oxidized to the corresponding benzaldehyde (B42025) or benzoic acid derivative. The outcome of the oxidation often depends on the choice of the oxidizing agent and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically lead to the formation of the carboxylic acid. Milder oxidizing agents can be used to obtain the aldehyde.
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO₄) | 3-Bromo-5-chlorobenzoic acid |
| Chromic Acid (H₂CrO₄) | 3-Bromo-5-chlorobenzoic acid |
| Milder Oxidants (e.g., PCC, PDC) | 3-Bromo-5-chlorobenzaldehyde |
Reduction: The methoxymethyl group can be reduced to a methyl group, effectively converting the starting material to 1-bromo-3-chloro-5-methylbenzene. This transformation can be achieved through catalytic hydrogenation or by using reducing agents that are effective for the cleavage of benzylic ethers.
| Reduction Method | Reagent | Product |
| Catalytic Hydrogenation | H₂, Pd/C | 1-Bromo-3-chloro-5-methylbenzene |
| Reductive Cleavage | Strong acid and a reducing agent | 1-Bromo-3-chloro-5-methylbenzene |
Aromatic Ring Functionalization of this compound
The benzene (B151609) ring of this compound is substituted with two deactivating, ortho-, para-directing halogen atoms and a weakly activating, ortho-, para-directing methoxymethyl group. This substitution pattern influences the regioselectivity of further aromatic functionalization.
Electrophilic and Nucleophilic Aromatic Attack Considerations
Electrophilic Aromatic Substitution (EAS): The bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. organic-chemistry.org However, they are ortho-, para-directing due to the resonance contribution of their lone pairs. The methoxymethyl group is a weak activating group and is also ortho-, para-directing.
The directing effects of the substituents in this compound are cooperative. All three substituents direct incoming electrophiles to the positions ortho and para to themselves. In this 1,3,5-trisubstituted pattern, the positions 2, 4, and 6 are all ortho or para to the existing substituents. Therefore, electrophilic substitution will occur at one of these positions, with the specific outcome likely influenced by steric hindrance and the relative directing strength of the substituents. The methoxymethyl group, being the most activating of the three, would likely direct the incoming electrophile to its ortho positions (positions 2 and 6).
Nucleophilic Aromatic Substitution (NAS): Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of electron-withdrawing groups can activate the ring for NAS. In this compound, the halogen atoms themselves are the potential leaving groups. Nucleophilic attack is more likely to occur at the carbon bearing the bromine atom, as the C-Br bond is weaker than the C-Cl bond. The reaction would proceed through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). wikipedia.org The presence of multiple halogens can stabilize this intermediate. acs.org
Directed Metalation Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.
The oxygen atom of the methoxymethyl group in this compound can act as a directing group. acs.org This would direct lithiation to one of the ortho positions (position 2 or 6). This regioselectivity offers a significant advantage over traditional electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups at a specific position on the aromatic ring.
Potential DoM and Subsequent Functionalization:
Lithiation: Treatment of this compound with a strong base like n-butyllithium at low temperature would be expected to deprotonate the aromatic ring at either the C2 or C6 position.
Electrophilic Quench: The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce new substituents.
| Electrophile | Functional Group Introduced |
| CO₂ | Carboxylic acid (-COOH) |
| DMF | Aldehyde (-CHO) |
| Alkyl halides (R-X) | Alkyl group (-R) |
| I₂ | Iodine (-I) |
| Me₃SiCl | Trimethylsilyl group (-SiMe₃) |
This strategy provides a predictable and efficient route to a variety of 1,2,3,5-tetrasubstituted benzene derivatives.
Stereochemical Aspects of Reactions Involving this compound
This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, reactions involving this compound will not exhibit stereoselectivity unless a chiral reagent, catalyst, or auxiliary is employed to introduce a new stereocenter.
For instance, if the methoxymethyl group were to be oxidized to a ketone, and this ketone were then subjected to an asymmetric reduction using a chiral reducing agent, an enantiomerically enriched secondary alcohol could be produced. Similarly, if a new substituent introduced via directed metalation creates a stereocenter, the use of a chiral ligand on the organolithium reagent could potentially induce enantioselectivity.
However, based on the available literature, there are no specific reports detailing stereoselective reactions directly involving this compound. The primary focus in the literature for this and similar compounds is on controlling regioselectivity in aromatic substitution and functional group transformations.
Synthetic Utility and Derivatization Pathways of 1 Bromo 3 Chloro 5 Methoxymethyl Benzene
1-bromo-3-chloro-5-(methoxymethyl)benzene as a Versatile Synthetic Building Block
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the 1-position. This inherent difference in reactivity enables chemists to introduce a variety of substituents in a stepwise manner.
Furthermore, the methoxymethyl group at the 5-position can be chemically stable under many reaction conditions or can be transformed into other functional groups. For instance, it can be demethylated to a hydroxymethyl group, which can then be oxidized to an aldehyde or a carboxylic acid. This latent reactivity adds another layer of synthetic versatility to the molecule. The 1,3,5-substitution pattern also provides a unique scaffold for the construction of molecules with specific spatial arrangements of functional groups, which is particularly important in the design of pharmacologically active compounds and functional materials.
Preparation of Diversely Substituted Benzene (B151609) Derivatives and Aromatic Systems
The differential reactivity of the bromo and chloro substituents is most effectively exploited in sequential cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be performed selectively at the C-Br bond using a suitable palladium catalyst, leaving the C-Cl bond intact for a subsequent transformation. This allows for the introduction of an aryl, heteroaryl, or alkyl group at the 1-position. The remaining chloro group can then be subjected to a different cross-coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki-Miyaura coupling, to introduce a second, different substituent. This stepwise approach provides a powerful tool for the synthesis of unsymmetrically substituted 1,3,5-trisubstituted benzene derivatives.
| Reaction Type | Position | Reagent/Catalyst | Product Type |
| Suzuki-Miyaura Coupling | C1 (Br) | Arylboronic acid, Pd(PPh₃)₄, base | 1-Aryl-3-chloro-5-(methoxymethyl)benzene |
| Sonogashira Coupling | C1 (Br) | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base | 1-Alkynyl-3-chloro-5-(methoxymethyl)benzene |
| Buchwald-Hartwig Amination | C3 (Cl) | Amine, Pd catalyst, ligand, base | 1-Substituted-3-amino-5-(methoxymethyl)benzene |
| Heck Coupling | C1 (Br) | Alkene, Pd(OAc)₂, PPh₃, base | 1-Alkenyl-3-chloro-5-(methoxymethyl)benzene |
Integration into Heterocyclic Ring Systems and Polycyclic Structures
The functional groups of this compound serve as handles for the construction of fused heterocyclic and polycyclic aromatic systems. For instance, a Sonogashira coupling at the C-Br position followed by an intramolecular reaction can lead to the formation of benzofurans or indoles, depending on the nature of the coupling partner and subsequent reaction conditions.
Moreover, the methoxymethyl group can be converted to a more reactive handle, such as a carboxylic acid. This allows for intramolecular Friedel-Crafts acylation or other cyclization reactions to form polycyclic ketones. Double cross-coupling reactions can also be employed to append functionalities that can subsequently undergo intramolecular cyclization, leading to complex polycyclic systems.
Cascade Reactions and One-Pot Syntheses Utilizing this compound
An example of a potential cascade reaction could involve an initial Suzuki-Miyaura coupling at the C-Br position, followed by a Buchwald-Hartwig amination at the C-Cl position by simply adding the amine and modifying the catalyst system. Such strategies are highly sought after in modern synthetic chemistry for their atom and step economy.
Precursor in Materials Science for Advanced Chemical Scaffolds (e.g., monomers, ligands)
In the field of materials science, this compound can serve as a precursor for the synthesis of advanced chemical scaffolds. The ability to selectively functionalize the molecule at two distinct positions allows for its incorporation into polymers as a monomer unit, leading to materials with tailored electronic or photophysical properties.
Computational and Theoretical Investigations of 1 Bromo 3 Chloro 5 Methoxymethyl Benzene
Quantum Chemical Characterization of Electronic Structure
A thorough understanding of a molecule's electronic structure is fundamental to predicting its reactivity and physical properties. Computational quantum chemistry provides powerful tools for this purpose.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. For 1-bromo-3-chloro-5-(methoxymethyl)benzene, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would also provide insights into the molecule's kinetic stability and electronic excitation properties. However, no published studies containing FMO analysis for this specific compound could be located.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule governs its electrostatic interactions. Charge distribution analysis and electrostatic potential (ESP) mapping are computational techniques used to visualize the electron-rich and electron-poor regions of a molecule. For this compound, an ESP map would illustrate the partial positive and negative charges across the molecule, influenced by the electronegative bromine and chlorine atoms, as well as the ether group. This information is critical for understanding non-covalent interactions and predicting the molecule's behavior in a given chemical environment. Regrettably, no specific charge distribution or ESP mapping data for this compound are available in the surveyed literature.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental methods alone.
Transition State Identification and Energy Profile Analysis
To understand the kinetics and thermodynamics of a chemical reaction involving this compound, one would need to identify the transition states and map out the reaction energy profile. This involves calculating the energies of reactants, intermediates, transition states, and products. Such an analysis would reveal the activation energies and reaction enthalpies for various potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. No computational studies detailing transition state analysis for reactions of this compound have been reported.
Solvent Effects on Reaction Energetics
The surrounding solvent can significantly influence the energetics and mechanism of a reaction. Computational models can simulate these solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules. For reactions involving this compound, investigating the impact of different solvents would be crucial for optimizing reaction conditions and understanding its reactivity in various environments. This area of research remains unexplored for this specific molecule.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of a molecule are key to its function and properties. The methoxymethyl group in this compound introduces conformational flexibility. A conformational analysis would identify the most stable arrangements of this group relative to the benzene (B151609) ring. Furthermore, molecular dynamics (MD) simulations could provide a detailed picture of the molecule's movements over time, including bond vibrations, rotations, and interactions with its environment. Such studies are essential for a complete understanding of the molecule's behavior, yet no conformational analysis or MD simulation data for this compound could be retrieved from the available scientific literature.
Prediction of Spectroscopic Signatures for Research Validation
In the structural elucidation of novel or complex organic molecules, the validation of synthesized compounds is paramount. Computational chemistry offers powerful tools for the a priori prediction of spectroscopic signatures, which can then be compared with experimental data to confirm the identity and purity of a target molecule. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra are invaluable for research validation.
Modern quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are routinely used to predict spectroscopic parameters. rsc.org These in silico predictions can guide the synthesis and purification processes by providing a theoretical benchmark for the expected experimental outcomes.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts via computational methods has become a standard procedure in chemical research. rsc.orgacs.org DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ), can provide reliable estimations of chemical shifts. acs.org For this compound, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons and the protons of the methoxymethyl group. The aromatic region would show a complex splitting pattern due to the unsymmetrical substitution of the benzene ring. The methoxymethyl group would be characterized by two singlets, one for the methylene (B1212753) (-CH₂-) protons and another for the methyl (-CH₃) protons, with their chemical shifts influenced by the electronegativity of the adjacent oxygen atom.
Similarly, the ¹³C NMR spectrum can be computationally predicted. researchgate.netnih.gov The spectrum would display signals for the six aromatic carbons, with their chemical shifts being influenced by the inductive and resonance effects of the bromo, chloro, and methoxymethyl substituents. The carbons directly bonded to the halogens (C-Br and C-Cl) are expected to be significantly affected. Additionally, distinct signals for the methylene and methyl carbons of the methoxymethyl group would be present. The accuracy of these predictions can be high enough to aid in the definitive assignment of each resonance in the experimental spectrum. rsc.org
Infrared (IR) Spectroscopy:
Computational methods are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. acs.orgrsc.org By performing a frequency calculation on the optimized geometry of this compound, typically at the DFT level of theory, a theoretical IR spectrum can be generated. This predicted spectrum would show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic methoxymethyl group, C-O stretching of the ether linkage, and C-C stretching within the benzene ring. The presence of the C-Br and C-Cl bonds would also give rise to characteristic absorptions in the lower frequency region of the spectrum. While computational predictions of vibrational frequencies can be highly accurate, they are often systematically scaled to account for anharmonicity and other factors not fully captured by the harmonic oscillator approximation. acs.org
Mass Spectrometry (MS):
The prediction of mass spectra through computational means is a growing field that aids in the identification of compounds, especially in the context of complex mixtures or when authentic standards are unavailable. acs.org For this compound, computational tools can predict the mass-to-charge ratios (m/z) of various adducts that might be observed in techniques like electrospray ionization (ESI) mass spectrometry. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, provide an additional dimension for compound identification. The table below presents computationally predicted mass spectrometry data for different adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 234.95200 | 137.1 |
| [M+Na]⁺ | 256.93394 | 150.9 |
| [M-H]⁻ | 232.93744 | 143.9 |
| [M+NH₄]⁺ | 251.97854 | 160.1 |
| [M+K]⁺ | 272.90788 | 138.7 |
| [M+H-H₂O]⁺ | 216.94198 | 138.7 |
| [M+HCOO]⁻ | 278.94292 | 155.3 |
| [M+CH₃COO]⁻ | 292.95857 | 186.8 |
| [M+Na-2H]⁻ | 254.91939 | 145.2 |
| [M]⁺ | 233.94417 | 159.1 |
| [M]⁻ | 233.94527 | 159.1 |
Data sourced from PubChem. The m/z represents the mass-to-charge ratio of the adduct, and the Predicted Collision Cross Section (CCS) is given in square angstroms (Ų).
Structure-Reactivity Relationship Studies based on Theoretical Data
Theoretical and computational chemistry provide profound insights into the relationship between the structure of a molecule and its chemical reactivity. For this compound, these methods can elucidate the electronic properties that govern its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP):
The molecular electrostatic potential (MEP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map visually represents the charge distribution around a molecule. For this compound, the MEP would show regions of negative potential (electron-rich) and positive potential (electron-poor). The oxygen atom of the methoxymethyl group would be a site of negative potential, making it susceptible to attack by electrophiles. The aromatic ring, while generally electron-rich, will have its electron density modulated by the substituents. The regions of the ring ortho and para to the activating methoxymethyl group, and not sterically hindered, would be expected to be more electron-rich and thus more susceptible to electrophilic aromatic substitution.
Frontier Molecular Orbitals (HOMO and LUMO):
Reactivity Descriptors:
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net These include electronegativity, chemical hardness, and the Fukui function. These descriptors can be calculated for this compound to provide a more quantitative understanding of its reactivity. The Fukui function, in particular, can be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution by identifying the most reactive sites within the molecule.
Reaction Mechanism Studies:
Computational chemistry allows for the detailed investigation of potential reaction pathways. For instance, the mechanism of electrophilic aromatic substitution on this compound can be modeled to determine the relative energies of the intermediate sigma complexes for attack at different positions on the ring. nptel.ac.in This would provide a theoretical rationale for the observed or expected regioselectivity of reactions like nitration or halogenation. Similarly, reactions involving the benzylic position of the methoxymethyl group can be computationally explored to understand its reactivity towards, for example, radical halogenation.
Advanced Analytical Methodologies for Research on 1 Bromo 3 Chloro 5 Methoxymethyl Benzene and Its Derivatives
High-Resolution Spectroscopic Techniques for Complex Product Characterization
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of 1-bromo-3-chloro-5-(methoxymethyl)benzene and its derivatives. These techniques offer detailed insights into the molecular framework, connectivity of atoms, and spatial arrangements.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the methoxymethyl group. The aromatic region would show three signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as two doublets and a triplet, or as more complex multiplets depending on the coupling constants. The methoxymethyl group would present as two singlets, one for the methylene (B1212753) (-CH₂-) protons and another for the methyl (-OCH₃) protons.
To definitively assign these signals and understand the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY would reveal the coupling relationships between adjacent aromatic protons, helping to establish their relative positions on the ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for the aromatic CH groups and the methoxymethyl group.
HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying quaternary carbons (such as C1, C3, and C5) by observing correlations from the aromatic and methoxymethyl protons to these carbons.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound, based on data from analogous substituted benzenes.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
| H2 | ~7.3-7.5 | ~125-130 | C4, C6, C(methoxymethyl) |
| H4 | ~7.2-7.4 | ~128-133 | C2, C6, C5 |
| H6 | ~7.4-7.6 | ~115-120 | C2, C4, C5 |
| -CH₂- | ~4.4-4.6 | ~70-75 | C5, C(aromatic), -OCH₃ |
| -OCH₃ | ~3.3-3.5 | ~55-60 | -CH₂- |
| C1 (-Br) | - | ~120-125 | H2, H6 |
| C3 (-Cl) | - | ~135-140 | H2, H4 |
| C5 (-CH₂OCH₃) | - | ~140-145 | H4, H6, -CH₂- |
High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of this compound and its reaction products with high accuracy. This is particularly important in synthetic chemistry to verify the successful formation of the target molecule and to identify any byproducts. The precise mass measurement allows for the determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentation would involve the loss of the methoxymethyl group, the bromine atom, and the chlorine atom. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature that aids in the identification of fragment ions containing these halogens.
HRMS is also a powerful tool for monitoring the progress of reactions involving this compound. For instance, in a Suzuki coupling reaction where the bromine atom is replaced with an aryl group, HRMS can be used to track the disappearance of the starting material and the appearance of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Table of Predicted HRMS Data for this compound and a Hypothetical Derivative:
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Key Fragment Ions (m/z) |
| This compound | C₈H₈BrClO | 234.9523 | 189.9887 ([M-OCH₃]⁺), 155.0047 ([M-Br]⁺), 199.0438 ([M-Cl]⁺) |
| 3-chloro-5-(methoxymethyl)-[1,1'-biphenyl] (Hypothetical Suzuki Product) | C₁₄H₁₃ClO | 232.0682 | 187.1041 ([M-OCH₃]⁺), 197.1197 ([M-Cl]⁺) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
For derivatives of this compound that are chiral, X-ray crystallography can be used to determine the absolute stereochemistry. This is particularly relevant for atropisomeric biaryl compounds that can be synthesized from this compound via cross-coupling reactions. The restricted rotation around the newly formed single bond between the two aryl rings can lead to stable enantiomers. X-ray analysis of a single crystal of one of the enantiomers allows for the unambiguous assignment of the (R) or (S) configuration.
Chromatographic Separation and Purity Assessment in Reaction Development
Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for the assessment of their purity and the determination of enantiomeric excess in the case of chiral products.
Preparative Chromatography for Intermediate and Product Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of compounds on a larger scale than analytical HPLC. In the synthesis of derivatives of this compound, preparative HPLC can be employed to separate the desired product from unreacted starting materials, reagents, and byproducts.
The choice of the stationary phase and mobile phase is critical for achieving good separation. For relatively nonpolar compounds like this compound and many of its derivatives, reversed-phase chromatography is often the method of choice. A C18-functionalized silica (B1680970) column is a common stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. The gradient of the organic solvent is optimized to achieve the best resolution between the components of the mixture.
Illustrative Preparative HPLC Conditions for a Hypothetical Mixture:
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
This method would allow for the separation of compounds with different polarities, enabling the isolation of the desired product in high purity.
Chiral Chromatography for Enantiomeric Excess Determination
When reactions involving this compound lead to the formation of chiral products, it is essential to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Chiral HPLC is the most common and reliable method for this purpose.
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with axial chirality like atropisomeric biaryls.
For a chiral derivative of this compound, a screening of different chiral columns and mobile phases would be necessary to find the optimal conditions for separation. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile), can significantly affect the resolution of the enantiomers.
Example of Chiral HPLC Method for Enantiomeric Excess Determination of a Hypothetical Chiral Biaryl Derivative:
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
By integrating the peak areas of the two enantiomers, the enantiomeric excess can be calculated using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.
Emerging Research Directions and Future Perspectives for 1 Bromo 3 Chloro 5 Methoxymethyl Benzene
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly pivotal in modern chemical research, emphasizing the reduction of waste, use of less hazardous substances, and improved energy efficiency. For a compound like 1-bromo-3-chloro-5-(methoxymethyl)benzene, these principles can be applied to both its initial synthesis and subsequent chemical modifications.
Greener Synthetic Routes: Future research will likely focus on developing more environmentally benign methods for synthesizing the parent scaffold. Traditional halogenation methods often involve harsh conditions and stoichiometric reagents. A greener approach could involve enzymatic halogenation or the use of recyclable halogenating agents. Another sustainable strategy could be adapted from the synthesis of related compounds, such as the preparation of 1-bromo-3-chloro-5-methoxybenzene (B65169) from 1-bromo-3-chloro-5-fluorobenzene (B1273174) and sodium methoxide, which avoids the use of heavy metals. chemicalbook.com
Sustainable Transformations: The transformations of this compound are also ripe for green innovation. Key areas of exploration include:
Catalytic Reactions: Shifting from stoichiometric reagents to catalytic systems, particularly for cross-coupling reactions at the bromo- and chloro- positions, significantly reduces waste.
Alternative Energy Sources: The use of microwave irradiation or sonication can often accelerate reaction times and reduce energy consumption compared to conventional heating.
Benign Solvents: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO2, or bio-derived solvents (e.g., Cyrene) for its reactions is a critical future direction.
Photoredox Catalysis: Recent advances in photoredox catalysis offer mild and sustainable methods for chemical transformations. A silicon-assisted C–O bond fragmentation strategy using photoredox catalysis has been developed for the dealkylation of aryl alkyl ethers, which could be a potential sustainable transformation for derivatives of this compound. acs.org
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards enhancing research efficiency, reproducibility, and safety. Its structure is well-suited for such technologies, which offer precise control over reaction parameters.
Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing. For a di-halogenated compound like this, sequential cross-coupling reactions could be performed in a multi-step flow system. For instance, a first reactor module could facilitate a selective Suzuki coupling at the more reactive C-Br bond, followed by an in-line purification step, before the product stream enters a second reactor for a different coupling reaction at the C-Cl bond. This approach allows for rapid library synthesis of complex derivatives.
Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for a Suzuki Coupling Reaction
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Limited by stirring speed | Excellent due to small channel dimensions |
| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reaction volumes |
| Scalability | Difficult, requires re-optimization | Straightforward by running the system for longer |
| Reproducibility | Variable | High |
The use of such platforms can accelerate the discovery of new materials and bioactive molecules derived from this compound.
Exploration of Novel Catalytic Systems for Enhanced Reactivity
The two different halogen atoms on the benzene (B151609) ring of this compound offer differential reactivity that can be exploited for selective chemical modifications. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Future research will focus on developing and applying novel catalytic systems to control and enhance this reactivity.
Advanced Palladium Catalysts: While standard palladium catalysts are effective, research is moving towards highly active catalysts that operate at lower temperatures and with lower catalyst loadings. This includes the use of sophisticated phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) that can facilitate challenging cross-coupling reactions, even at the less reactive C-Cl bond.
Alternative Metal Catalysts: There is a strong drive to replace expensive and rare palladium with more abundant and cheaper metals. Copper- and nickel-based catalytic systems are promising alternatives for C-C, C-N, and C-O bond-forming reactions. Exploring the utility of these metals for selective functionalization of this compound is a key research direction.
Photoredox and Dual Catalysis: The emergence of photoredox catalysis opens up new reaction pathways that are often complementary to traditional transition-metal catalysis. Future work could explore dual catalytic systems, combining a photoredox catalyst with a nickel or palladium catalyst, to achieve novel transformations of this compound under very mild conditions.
Development of Supramolecular Assemblies and Frameworks from this compound Derivatives
The structure of this compound makes it an excellent building block for constructing larger, functional molecular systems through derivatization. By replacing the halogen atoms with groups capable of non-covalent interactions (like hydrogen bonding or π-π stacking), new supramolecular assemblies and frameworks can be designed.
The synthetic strategy would involve using the bromo and chloro positions as handles for cross-coupling reactions to introduce functionalities such as amides, carboxylic acids, or aromatic systems. For example, derivatives similar to benzene-1,3,5-tricarboxamides have been shown to self-assemble in water to form fibers and nanotubes. nih.gov By creating analogous structures from the target compound, it may be possible to create novel self-assembling materials with tailored properties.
Table 2: Potential Derivatives and Their Supramolecular Applications
| Derivative Type | Potential Non-Covalent Interaction | Possible Supramolecular Structure |
|---|---|---|
| Bis-amide derivative | Hydrogen Bonding | 1D Fibers, Organogels |
| Terphenyl or Oligophenyl derivative | π-π Stacking | Liquid Crystals, Molecular Glasses |
| Carboxylic acid or Pyridine derivative | Metal Coordination, H-Bonding | Metal-Organic Frameworks (MOFs), Porous Materials |
The methoxymethyl group could also play a role in directing the assembly process or could be modified to tune the solubility and electronic properties of the resulting materials.
Interdisciplinary Applications in Chemical Probe Design and Materials Chemistry
The versatility of this compound makes it a valuable scaffold for interdisciplinary applications, particularly in the fields of chemical biology and materials science.
Chemical Probe Design: Chemical probes are essential tools for studying biological systems. rsc.org The 1,3,5-substitution pattern of this compound provides a rigid scaffold onto which different functional units can be precisely positioned. For example:
A fluorophore could be attached at the C-Br position via a Suzuki coupling.
A photoreactive group or a bioactive ligand could be installed at the C-Cl position.
The methoxymethyl group could serve as a non-reactive linker or be designed for cleavage by a specific enzyme, enabling the development of activity-based probes.
This modular design allows for the creation of sophisticated tools for imaging, target identification, and studying biological processes with high precision.
Materials Chemistry: In materials science, di-halogenated aromatic compounds are fundamental building blocks for synthesizing conjugated polymers and molecular materials for electronic applications. The synthesis of molecular glassformers from the related 1-bromo-3-chloro-5-iodobenzene (B84608) highlights the potential of such scaffolds. rsc.org By employing polymerization reactions like Suzuki or Yamamoto polycondensation, this compound can be used to create novel polymers. The methoxymethyl side chain could enhance the solubility and processability of these polymers, making them suitable for applications in:
Organic Light-Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs)
Organic Field-Effect Transistors (OFETs)
The exploration of these emerging directions will undoubtedly unlock the full potential of this compound as a valuable compound in modern chemical research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-3-chloro-5-(methoxymethyl)benzene, and how can regioselectivity be controlled?
- The synthesis typically involves sequential electrophilic aromatic substitution (EAS) reactions. A plausible route starts with a benzene derivative substituted with a methoxymethyl group, followed by bromination and chlorination.
- Regioselectivity Control : Use directing groups (e.g., methoxymethyl as a meta-director) and reaction conditions (temperature, catalysts) to favor substitution at the 1- and 3-positions. For example, bromination with FeBr₃ or AlCl₃ may direct bromine to the para position relative to the methoxymethyl group, but steric and electronic effects require optimization .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- ¹H NMR : The methoxymethyl group (-OCH₂O-) will show a singlet for the methoxy protons (~δ 3.3 ppm) and a multiplet for the methylene protons (~δ 4.5 ppm). Aromatic protons in the para and meta positions relative to substituents will exhibit distinct splitting patterns .
- ¹³C NMR : The bromine and chlorine atoms induce deshielding, with aromatic carbons adjacent to halogens appearing at ~δ 125-140 ppm. The methoxymethyl carbon resonates at ~δ 55-60 ppm .
- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (C₈H₈BrClO, ~235.5 g/mol). Fragmentation patterns include loss of Br (m/z ~156) and Cl (m/z ~200) .
Q. What are the common impurities in this compound synthesis, and how are they addressed?
- Byproducts : Di-substituted isomers (e.g., 1-bromo-5-chloro derivatives) or over-halogenated products.
- Mitigation :
- Use stoichiometric control of halogenating agents (e.g., Br₂ or N-bromosuccinimide) .
- Monitor reaction progress via TLC or GC-MS to terminate before secondary substitutions occur .
- Recrystallization or preparative HPLC can remove persistent impurities .
Advanced Research Questions
Q. How does the methoxymethyl group influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Steric Effects : The methoxymethyl group may hinder access to the reactive C-Br bond, reducing coupling efficiency.
- Electronic Effects : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but may deactivate oxidative addition in Pd-catalyzed couplings.
- Optimization Strategies :
- Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity .
- Elevated temperatures (80–100°C) and polar solvents (DMF or THF) improve reaction yields .
Q. What computational methods (DFT, molecular docking) are suitable for predicting the biological activity of derivatives of this compound?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Compute bond dissociation energies for halogen substituents to assess stability .
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The methoxymethyl group’s flexibility may enhance binding via hydrogen bonding or hydrophobic interactions .
Q. How does the compound’s stability under varying pH and temperature conditions affect its utility in long-term studies?
- pH Stability : The methoxymethyl group is hydrolytically labile under acidic (pH < 3) or basic (pH > 10) conditions, forming methanol and formaldehyde as byproducts.
- Thermal Stability : Decomposition occurs above 150°C, detected via TGA-DSC. Store at 2–8°C in inert atmospheres (N₂ or Ar) to prevent degradation .
Methodological Challenges
Q. How can contradictions in reported reaction yields for halogenation steps be resolved?
- Case Study : Discrepancies in bromination yields (40–75%) may arise from solvent polarity (e.g., CH₂Cl₂ vs. CCl₄) or catalyst purity.
- Resolution :
- Replicate reactions with controlled variables (e.g., anhydrous conditions, fresh AlCl₃).
- Use in situ monitoring (Raman spectroscopy) to track intermediate formation .
Q. What strategies validate the compound’s role as an intermediate in drug discovery pipelines?
- Stepwise Functionalization : Convert the C-Br bond to a boronic ester for Suzuki couplings, yielding biaryl scaffolds common in kinase inhibitors .
- Biological Screening : Test intermediates in cytotoxicity assays (e.g., against cancer cell lines) to prioritize lead compounds .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
